2,4,7-Trichloroquinazoline Outperforms Commercial Nematicide Tioxazafen by 11- to 23-Fold in LC50 Across Multiple Nematode Species
In a direct head-to-head comparison against the commercial nematicide tioxazafen, 2,4,7-trichloroquinazoline (Compound C3) demonstrated significantly superior nematicidal activity. The LC50 values for 2,4,7-trichloroquinazoline against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor were 4.6, 22.4, and 16.9 mg/L, respectively, while tioxazafen exhibited LC50 values of 103.9, 56.2, and 61.0 mg/L against the same species [1]. This translates to a 22.6-fold, 2.5-fold, and 3.6-fold improvement in potency, respectively. The study further confirmed that 2,4,7-trichloroquinazoline acts as a succinic dehydrogenase (SDH) inhibitor, a validated target for nematicide development [1].
| Evidence Dimension | Nematicidal Activity (LC50) |
|---|---|
| Target Compound Data | LC50: 4.6 mg/L (B. xylophilus), 22.4 mg/L (A. besseyi), 16.9 mg/L (D. destructor) |
| Comparator Or Baseline | Tioxazafen (commercial nematicide): LC50: 103.9 mg/L (B. xylophilus), 56.2 mg/L (A. besseyi), 61.0 mg/L (D. destructor) |
| Quantified Difference | 22.6-fold (B. xylophilus), 2.5-fold (A. besseyi), 3.6-fold (D. destructor) more potent |
| Conditions | In vitro nematicidal assay against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor. |
Why This Matters
This quantifiable potency advantage over a commercial standard positions 2,4,7-trichloroquinazoline as a high-value lead scaffold for developing next-generation nematicides with potentially lower field application rates.
- [1] Wang, S.; Du, T.; Song, H.; Liu, X.; Chen, J. Discovery of novel nematicidal active ingredient 2,4,7-trichloroquinazoline as a potential succinic dehydrogenase inhibitor. Physiological and Molecular Plant Pathology 2024, 133, 102433. View Source
